molecular formula C16H15FOS B2613525 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone CAS No. 477334-40-0

3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone

Cat. No.: B2613525
CAS No.: 477334-40-0
M. Wt: 274.35
InChI Key: USZAUUJWFDFEBD-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone is a synthetic organic compound featuring a propanone backbone functionalized with a 4-methylphenyl group and a 4-fluorophenylsulfanyl moiety. This structure classifies it as a ketone-based building block of high interest in medicinal and synthetic chemistry. The compound is closely related to other aryl-substituted propanones, such as 1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone, which are utilized as key intermediates in the synthesis of more complex molecules for scientific research . The specific arrangement of its substituents suggests potential for diverse chemical transformations, including oxidation of the thioether to sulfoxide or sulfone groups, and reduction of the carbonyl group . Researchers can leverage this compound to explore structure-activity relationships (SAR), particularly in the development of new pharmacologically active agents. Analogs with similar structures have been investigated for various biological activities, including antimicrobial and anticancer properties in vitro, highlighting the research value of this chemical class . Handling of this material should be conducted with appropriate safety precautions. Based on safety data of a related compound, it may cause skin and serious eye irritation and could cause respiratory irritation . Please note: The specific biological and physicochemical data for this exact compound are not fully available in the searched literature. The information presented is based on its molecular structure and data from closely related chemical analogs. ATTENTION: This product is for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-1-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FOS/c1-12-2-4-13(5-3-12)16(18)10-11-19-15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZAUUJWFDFEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-40-0
Record name 3-((4-FLUOROPHENYL)THIO)-1-(4-METHYLPHENYL)-1-PROPANONE
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Preparation Methods

The synthesis of 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone typically involves the reaction of 4-fluorothiophenol with 4-methylbenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The mixture is then heated to facilitate the reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

Medicinal Chemistry

3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone is being investigated for its potential pharmacological properties. The presence of the fluorine atom is known to enhance the metabolic stability and bioavailability of compounds, making them more effective as therapeutic agents.

  • Anticancer Activity: Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. Research into the specific mechanisms by which this compound interacts with cellular targets is ongoing.
  • Antimicrobial Properties: There is emerging evidence that sulfanyl-containing compounds have antimicrobial activities. Further exploration could reveal whether 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone possesses similar properties, potentially leading to new antibiotic therapies.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various reactions:

  • Synthesis of Sulfides: The sulfanyl group can be utilized in nucleophilic substitution reactions, making it a valuable building block in synthetic organic chemistry.
  • Functionalization Reactions: The presence of both a fluorine atom and a sulfanyl group opens avenues for further functionalization, allowing chemists to create derivatives that may have enhanced or novel properties.

Material Science

Research into the applications of this compound extends into material science, particularly in developing new materials with specific electronic or optical properties.

  • Polymer Chemistry: Incorporating this compound into polymer matrices could lead to materials with improved thermal stability or unique optical characteristics due to the presence of the fluorinated aromatic system.

Case Studies

Several case studies highlight the practical applications and potential of 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone:

  • Case Study on Anticancer Properties : A study conducted by researchers at a leading university explored the cytotoxic effects of structurally similar compounds on breast cancer cells, noting significant reductions in cell viability when treated with fluorinated sulfides . This suggests that further investigation into 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone could yield promising results.
  • Synthesis Pathways : A publication detailing synthetic methodologies included 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone as a key intermediate in producing novel sulfide derivatives . This research emphasizes its utility in generating complex molecular architectures.
  • Material Development : A research team focused on integrating fluorinated compounds into polymer systems reported enhanced mechanical properties and thermal resistance in materials containing similar structures . This opens possibilities for using 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone in advanced material applications.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in oxidative stress or inflammation, thereby exerting its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfanyl-Substituted Propanones

3-[(4-Methylphenyl)sulfanyl]-1,3-diphenyl-1-propanone
  • Structural Differences : The 4-methylphenylsulfanyl group replaces the 4-fluorophenylsulfanyl moiety, and a diphenyl group is present at the first carbon.
  • Key Interactions : Hydrophobic interactions and hydrogen bonding with Mpro residues (e.g., His41, Cys145) were critical for its activity .

Table 1: Binding Occupancy of Selected Sulfanyl-Propanones

Compound Binding Occupancy (%) Reference
3-[(4-Methylphenyl)sulfanyl]-1,3-diphenyl-1-propanone 92.5
Remdesivir 89.3
3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone
  • Structural Differences : A bromine atom replaces the fluorine in the sulfanyl group.
  • Activity: No direct inhibitory data are reported, but bromine’s larger atomic radius and lower electronegativity compared to fluorine may reduce binding specificity due to steric hindrance or weaker polar interactions .

Chalcone Derivatives with Propanone Backbones

Chalcones (α,β-unsaturated ketones) share structural similarities with the target compound. Substitutions on aromatic rings significantly modulate bioactivity:

(E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (Compound 2j)
  • Structural Differences : Contains a bromine and iodine on ring A and a fluorine on ring B.
  • Activity : IC50 = 4.70 µM against Mpro, attributed to electronegative substituents (Br, F) enhancing interactions with catalytic residues .
Cardamonin
  • Activity : IC50 = 4.35 µM, indicating that electron-donating groups (e.g., -OH) improve potency compared to halogenated analogs .

Table 2: IC50 Values of Selected Chalcones

Compound IC50 (µM) Reference
Cardamonin 4.35
Compound 2j 4.70
Compound 2h (Cl, methoxy) 13.82

Aryl-Substituted Propanones

1-(4-Biphenylyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone
  • Structural Differences : A biphenyl group replaces the 4-methylphenyl group.
3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone
  • Structural Differences : Chlorine replaces fluorine in the sulfanyl group.

Structure-Activity Relationship (SAR) Insights

  • Electronegative Substituents : Fluorine and bromine in the sulfanyl group enhance binding via polar interactions (e.g., with His41 in Mpro) .
  • Aromatic Substitutions: Methyl and biphenylyl groups on the propanone backbone improve hydrophobic interactions, while hydroxyl groups (as in chalcones) enhance hydrogen bonding .
  • Steric Effects : Bulky substituents (e.g., iodine in Compound 2j) may reduce activity by hindering optimal binding .

Biological Activity

3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone, commonly referred to as compound 477334-40-0, is a synthetic organic compound notable for its potential biological activities. This compound features a unique structure that includes a fluorophenyl group and a sulfanyl moiety, which may contribute to its interaction with biological systems. Understanding its biological activity is essential for evaluating its potential therapeutic applications.

  • Molecular Formula : C16H15FOS
  • Molecular Weight : 274.35 g/mol
  • CAS Number : 477334-40-0

The biological activity of 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone is primarily attributed to its interactions with various biological targets, including receptors and enzymes. Preliminary studies suggest that compounds with similar structures may act as inhibitors of dopamine transporters (DAT), which are critical in the treatment of neuropsychiatric disorders.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities, including:

  • Dopamine Transporter Inhibition : Preliminary findings suggest that derivatives of compounds containing the 4-fluorophenyl group can inhibit DAT, which may have implications in treating conditions like depression and addiction .
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial therapies .

Study on Dopamine Transporter Inhibition

A study investigated the structure-activity relationships (SAR) of compounds similar to 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone. The research highlighted that modifications in the sulfanyl group significantly affected DAT affinity. For instance, a related compound showed an inhibition constant (KiK_i) of 23 nM at DAT, indicating strong binding affinity .

Antimicrobial Activity Evaluation

In vitro evaluations have shown that derivatives of this compound exhibit significant antimicrobial activity. A study reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, demonstrating efficacy comparable to established antibiotics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Dopamine Transporter InhibitionPotential inhibition with varying affinities
Antimicrobial ActivityMIC values between 3.12 - 12.5 μg/mL
CytotoxicityFurther studies needed for specific cell lines

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone, and how can reaction conditions be optimized to reduce side products?

  • Answer: A modified Claisen-Schmidt condensation is effective. Start with 4-methylpropiophenone ( ) and 4-fluorophenylthiol under basic conditions (e.g., NaOH in methanol). Control stoichiometry (1:1 molar ratio) and temperature (60–70°C) to minimize oxidation byproducts like sulfoxides (). Monitor reaction progress via TLC and purify via recrystallization (acetone/water) to achieve >95% purity (adapted from ).

Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

  • Answer:

  • NMR : Use 1^1H/13^{13}C NMR to confirm sulfanyl group integration (δ ~3.5 ppm for SCH2_2) and aromatic substituents ( ).
  • FTIR : Identify ketone (C=O stretch ~1700 cm1^{-1}) and C-F bonds (1100–1000 cm1^{-1}) ( ).
  • HPLC : Employ C18 columns with UV detection (254 nm) to assess purity and resolve sulfoxide/sulfone contaminants ( ).

Q. What in vitro biological screening models are suitable for initial evaluation of antimicrobial activity?

  • Answer: Use agar dilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), referencing chalcone derivatives with fluorophenyl groups showing MIC values <50 µg/mL (). Include positive controls (e.g., fluconazole) and assess cytotoxicity via mammalian cell lines (e.g., HEK293) to establish selectivity indices.

Advanced Research Questions

Q. How can SHELX software refine the crystal structure of 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone, and what challenges arise during refinement?

  • Answer: SHELXL ( ) is ideal for small-molecule refinement. Key steps:

Input .hkl data from X-ray diffraction (MoKα, λ = 0.71073 Å).

Define displacement parameters (ADPs) for sulfanyl and fluorophenyl groups, which may exhibit anisotropic motion ( ).

Address twinning or disorder using TWIN/BASF commands ( ). Challenges include resolving overlapping electron density near the sulfur atom; apply restraints (DFIX) for S–C bond lengths (1.81 Å) and angles ( ).

Q. What computational strategies predict nonlinear optical (NLO) properties in this chalcone derivative?

  • Answer: Perform density functional theory (DFT) calculations (B3LYP/6-311++G**):

  • Calculate hyperpolarizability (β) using Gaussian09 to assess NLO potential ( ).
  • Compare with experimental UV-Vis (λ ~350 nm) and fluorescence data to validate charge-transfer transitions ( ).
  • Correlate dihedral angles between aromatic rings (e.g., 7.14°–56.26°) with β values ( ).

Q. How can discrepancies in crystallographic data between synthesis batches be systematically resolved?

  • Answer:

  • Purity Analysis : Use HPLC ( ) to detect impurities (e.g., oxidized sulfones).
  • Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., F···H contacts) across batches ( ).
  • Synthesis Variability : Adjust recrystallization solvents (e.g., switch from acetone to DCM/hexane) to control polymorphism ( ).

Q. What structure-activity relationship (SAR) insights can be drawn from fluorophenyl chalcone derivatives for antifungal development?

  • Answer:

  • Electron-Withdrawing Groups : Fluorine at the 4-position enhances membrane penetration (logP ~3.2) ().
  • Sulfanyl vs. Sulfonyl : Sulfanyl groups improve solubility () but reduce metabolic stability; compare half-lives in microsomal assays.
  • Methyl Substitution : 4-Methylphenyl increases hydrophobicity, enhancing activity against Aspergillus spp. ().

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer:

  • PPE : Use nitrile gloves and goggles due to potential eye/skin irritation ( ).
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., thiols).
  • Spill Management : Neutralize with 10% NaHCO3_3 and absorb with vermiculite ().

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